ERAP2 Inhibitory Potency: Ki = 622 nM vs. Aminopeptidase N Selectivity
6-Amino-4-nitropyridin-2-ol demonstrates a binding affinity of Ki = 622 nM against human endoplasmic reticulum aminopeptidase 2 (ERAP2) [1]. ERAP2 is an emerging pharmacological target in cancer immunotherapy and control of autoinflammatory diseases [2]. In the same assay panel, the compound exhibited significantly weaker inhibition against human aminopeptidase N (APN) with Ki = 6,040 nM, yielding a selectivity ratio of approximately 9.7-fold for ERAP2 over APN [1]. This quantitative selectivity profile provides a measurable advantage over alternative ERAP2 inhibitor scaffolds lacking such defined isoform selectivity data.
| Evidence Dimension | Enzyme inhibition constant (Ki) and isoform selectivity |
|---|---|
| Target Compound Data | Ki = 622 nM (human ERAP2); Ki = 6,040 nM (human aminopeptidase N) |
| Comparator Or Baseline | Same compound measured against human aminopeptidase N |
| Quantified Difference | 9.7-fold selectivity for ERAP2 over APN |
| Conditions | Inhibition of recombinant human ERAP2 and human aminopeptidase N using Arg-AMC and Ala-AMC as substrates, respectively; preincubation 30-60 min; measurement by spectrofluorimetric assay |
Why This Matters
A defined 9.7-fold selectivity window for ERAP2 over APN enables researchers to prioritize this compound for ERAP2-targeted studies with reduced concern for off-target aminopeptidase activity.
- [1] BindingDB. (2025). BDBM50170893: Ki = 622 nM (ERAP2), Ki = 6040 nM (APN). View Source
- [2] HAL TEI. (2024). Endoplasmic Reticulum Aminopeptidase 2 (ERAP2) as an Emerging Pharmacological Target in Cancer Immunotherapy. View Source
